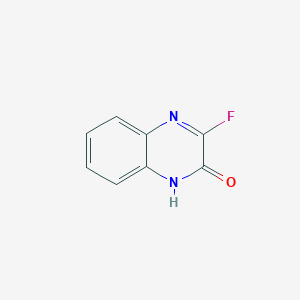
3-Fluoroquinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroquinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoxalin-2-ol typically involves the fluorination of quinoxaline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as potassium fluoride or other fluoride sources. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the fluorination process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used
Applications De Recherche Scientifique
3-Fluoroquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound exhibits significant biological activity, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and kinase inhibitors.
Industry: The compound finds applications in the development of fluorescent probes and materials for optoelectronic devices .
Mécanisme D'action
The mechanism of action of 3-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes and kinases, disrupting essential biological processes in pathogens or cancer cells.
Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to the inhibition of cell growth and proliferation
Comparaison Avec Des Composés Similaires
3-Fluoroquinoline: Another fluorinated quinoline derivative with similar biological activities.
3,5-Difluoroquinoline: A compound with two fluorine atoms, exhibiting enhanced biological properties.
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity
Uniqueness: 3-Fluoroquinoxalin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine atom at the 3-position of the quinoxaline ring enhances its reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
3-fluoro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZQDPWDLCZOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














